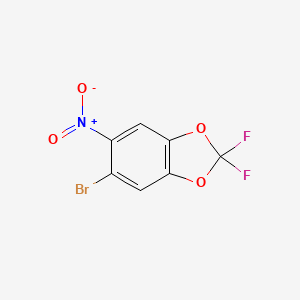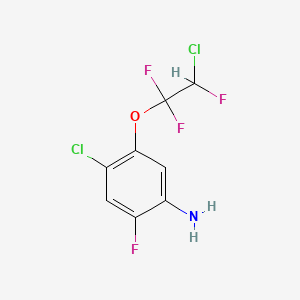
4-(Trifluoromethoxy)phenyl cyanoformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)phenyl cyanoformate is a chemical compound with the molecular formula C9H4F3NO3. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyanoformate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)phenyl cyanoformate typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of aliphatic diamines to produce N,N′-disubstituted bis-ureas containing the 4-(trifluoromethoxy)phenyl fragment . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
化学反応の分析
Types of Reactions
4-(Trifluoromethoxy)phenyl cyanoformate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce phenyl ketones or carboxylic acids .
科学的研究の応用
4-(Trifluoromethoxy)phenyl cyanoformate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel trifluoromethoxylation reagents.
Biology: The compound is investigated for its potential as an inhibitor of human soluble epoxide hydrolase, which has implications in the treatment of diseases such as hypertension and renal pathologies.
Medicine: It is explored for its use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethoxy group.
Industry: The compound is used in the production of advanced materials, including electrochromic devices and polymers with unique optical properties.
作用機序
The mechanism of action of 4-(Trifluoromethoxy)phenyl cyanoformate involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various biological pathways, including those involved in inflammation and blood pressure regulation .
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Used as a synthetic intermediate in the production of various compounds.
4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles: Utilized in the development of electrochromic materials.
N-(4-Trifluoromethoxyphenyl)carbonohydrazonoyl dicyanide: Investigated for its potential in studying biological processes related to aging.
Uniqueness
4-(Trifluoromethoxy)phenyl cyanoformate is unique due to its combination of a trifluoromethoxy group and a cyanoformate group, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its use in diverse scientific fields highlight its versatility and importance in research and industry.
特性
IUPAC Name |
[4-(trifluoromethoxy)phenyl] cyanoformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-3-1-6(2-4-7)15-8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSKQDSFLCRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C#N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-47-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)

